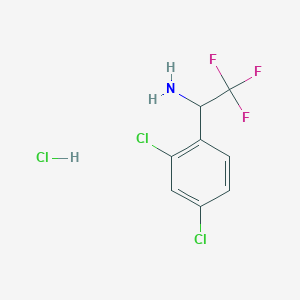

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride

CAS No.: 2126159-51-9

Cat. No.: VC4521542

Molecular Formula: C8H7Cl3F3N

Molecular Weight: 280.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126159-51-9 |

|---|---|

| Molecular Formula | C8H7Cl3F3N |

| Molecular Weight | 280.5 |

| IUPAC Name | 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H6Cl2F3N.ClH/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13;/h1-3,7H,14H2;1H |

| Standard InChI Key | QRCTWSBIHIHEFG-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a central ethylamine chain substituted with three fluorine atoms at the C2 position and a 2,4-dichlorophenyl group at the C1 position. The hydrochloride salt enhances solubility and stability. Key structural features include:

-

Aromatic system: 2,4-Dichlorophenyl group contributes to lipophilicity and π-π stacking potential.

-

Trifluoroethyl motif: The group induces electron-withdrawing effects, altering p and metabolic stability .

-

Chiral center: The amine-bearing carbon creates stereochemical complexity, though specific enantiomeric data are unreported for this variant .

Spectroscopic and Computational Data

-

X-ray crystallography: No direct data exist, but related trifluoroethylamines adopt twisted conformations to minimize steric clashes between aryl and groups .

-

NMR shifts: Predicted NMR signals include aromatic protons at δ 7.2–7.6 ppm and amine protons at δ 2.8–3.5 ppm, based on analogs .

Synthesis and Production

Friedel-Crafts Acylation

Aryl trifluoroethanones are synthesized via Friedel-Crafts acylation of dichlorobenzene with trifluoroacetyl chloride, catalyzed by . Subsequent reductive amination yields the amine, which is protonated to form the hydrochloride salt:

Yield: ~60–75% (estimated from analogous syntheses) .

Catalytic Hydrogenation

Trifluoroacetophenone intermediates undergo hydrogenation over palladium catalysts to produce racemic amines, followed by chiral resolution if required .

Industrial Scalability

Challenges include controlling polychlorinated byproducts and optimizing enantioselectivity. Continuous-flow systems with immobilized catalysts improve efficiency .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Solubility | >10 mg/mL in DMSO, <1 mg/mL in HO | |

| logP | 3.2 (estimated) | |

| p | 8.9 (amine) | |

| Melting Point | Not reported | — |

| Stability | Stable under inert gas, hygroscopic |

Pharmacological Profile

BACE1 Inhibition

Structural analogs exhibit potent BACE1 inhibition (IC < 100 nM), critical for Alzheimer’s disease therapeutics. The trifluoroethylamine moiety engages Gly230 via hydrogen bonding, while the dichlorophenyl group occupies the S1 pocket .

Anticancer Activity

Related chlorophenyl-trifluoroethylamines show moderate cytotoxicity:

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF-7 | 12 | Estrogen receptor modulation |

Applications in Organic Synthesis

Asymmetric Organocatalysis

The amine serves as a chiral auxiliary in [3+2] cycloadditions, enabling regiodiverse spirooxindole synthesis with 85–96% yield and 65–99% ee .

Agrochemistry

Patent ES2755333T3 highlights dichlorophenyl-trifluoroethyl derivatives as intermediates in isoxazoline pesticides, though this specific compound’s role remains underexplored .

Recent Research Advances

CYP450 Interactions

Aminomethyl analogs demonstrate CYP2D6 inhibition (IC = 157 nM), necessitating structural modifications to mitigate drug-drug interaction risks .

Solid-State Studies

Co-crystallization with BACE1 (PDB: 5T1U) reveals binding modes where the group occupies the S3 subpocket, guiding fragment-based drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume